molecular formula C41H61N9O7S2 B1630568 WKYMVm

WKYMVm

Cat. No.: B1630568
M. Wt: 856.1 g/mol
InChI Key: FMBGOORJEKQQLG-JUZZZACGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WKYMVM, also known as Trp-Lys-Tyr-Met-Val-D-Met, is a synthetic hexapeptide identified from a combinatorial library of peptides by functional screening. It is a potent agonist of formyl peptide receptors (FPRs), which are members of the G protein-coupled receptor family. These receptors are widely expressed on the cell membrane of immune cells and play a crucial role in regulating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WKYMVM involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions

WKYMVM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WKYMVM has a wide range of scientific research applications, including:

Mechanism of Action

WKYMVM exerts its effects by binding to formyl peptide receptors (FPR1, FPR2, and FPR3) on the surface of immune cells. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) pathways. These pathways lead to the mobilization of calcium ions, production of superoxide, and activation of various immune cell functions. The activation of FPR2, in particular, is associated with anti-inflammatory and pro-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WKYMVM

This compound is unique due to its high potency and selectivity for formyl peptide receptors, particularly FPR2. This selectivity allows it to exert specific effects on immune cells, making it a valuable tool in immunotherapy and inflammation research. Additionally, its synthetic nature allows for the creation of analogs with tailored properties for various applications .

Properties

Molecular Formula

C41H61N9O7S2

Molecular Weight

856.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32-,33-,34-,35-/m0/s1

InChI Key

FMBGOORJEKQQLG-JUZZZACGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N

sequence

WKYMVM

Synonyms

Trp-Lys-Tyr-Met-Val-DMet
Trp-Lys-Tyr-Met-Val-Met
tryptophyl-lysyl-tyrosyl-methionyl-valyl-methionyl
WKYMVM

Origin of Product

United States

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